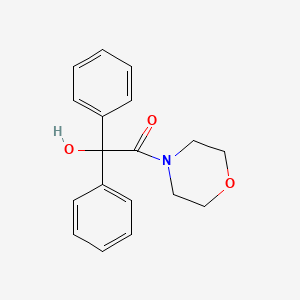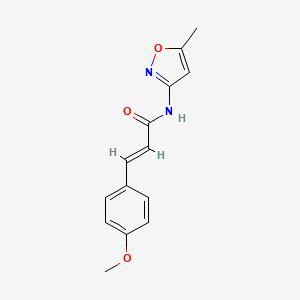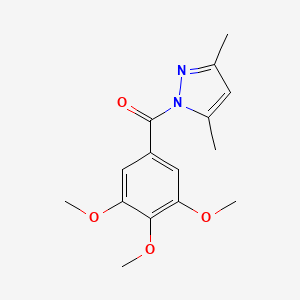
2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol often involves multi-step organic reactions, utilizing precursor molecules that incorporate morpholine rings and diphenylmethanol derivatives. For example, the synthesis of 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine incorporates morpholine and a diphenylmethyl unit, showcasing the complexity and versatility of reactions involving morpholine derivatives (Wu et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as 3-(2-(4-morpholinophenyl)-2-oxoethyl)-5,5-diphenylimidazolidine-2,4-dione, reveals interesting conformational aspects. These structures often exhibit significant steric hindrance and specific conformational preferences due to the presence of morpholine rings and bulky diphenyl groups (Abdel-Aziz et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives demonstrate the compound's reactivity towards various chemical transformations. For instance, the preparation of morpholine complexes and their characterization provides insights into the chemical behavior and reactivity of morpholine-containing compounds (Amirnasr et al., 2001).
Mécanisme D'action
Safety and Hazards
Morpholine is classified as a skin irritant, and it may cause serious eye irritation . Proper safety measures should be taken when handling it. The safety and hazards of “2-(4-morpholinyl)-2-oxo-1,1-diphenylethanol” would depend on its specific properties and should be determined through appropriate testing.
Propriétés
IUPAC Name |
2-hydroxy-1-morpholin-4-yl-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(19-11-13-22-14-12-19)18(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,21H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJMJKMDUTMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5621446.png)
![(1S*,5R*)-6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621453.png)
![2-ethyl-9-(N-methylglycyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5621460.png)
![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)
![2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5621478.png)
![N-ethyl-2-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5621491.png)
![8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5621497.png)

![methyl 3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B5621525.png)

![7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5621536.png)
